Methyl 3-fluoro-2-methylbenzoate
Overview
Description
Methyl 3-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Sensors for Metal Detection
Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor synthesized from a related compound, exhibits high selectivity and sensitivity towards Al3+ ions, showcasing its potential for detecting specific metal ions in environmental and biological samples. This receptor has been utilized in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).
Antitumor Properties
Research on derivatives, such as 2-(4-aminophenyl)benzothiazoles, has revealed potent antitumor properties in vitro and in vivo. The metabolic inactivation of these molecules has been circumvented by modifications, including the isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, to enhance their solubility and efficacy against specific cancer cell lines (Bradshaw et al., 2002).
Corrosion Inhibition
Theoretical studies of benzimidazole and its derivatives, which share structural similarities with Methyl 3-fluoro-2-methylbenzoate, indicate their potential as corrosion inhibitors for mild steel in acidic environments. These studies, based on Density Functional Theory (DFT), help in understanding the molecular basis of their action as corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Antimicrobial Activity
Derivatives such as 4-fluorobenzoic acid hydrazides have been synthesized and evaluated for their antimycobacterial activity towards Mycobacterium tuberculosis, showing significant inhibitory activity and highlighting the potential for developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Biodegradation Studies
Research on the biodegradation of fluorinated compounds, such as fluorobenzoates by specific microorganisms like Sphingomonas sp., offers insights into the environmental fate of these compounds and their potential for bioremediation. These studies explore the metabolic pathways involved in breaking down these compounds, thus contributing to the understanding of environmental detoxification processes (Boersma et al., 2004).
Properties
IUPAC Name |
methyl 3-fluoro-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIXEVSMQRBBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617709 | |
Record name | Methyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230301-81-2 | |
Record name | Methyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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